11-hydroxy-17-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]heptadecanoic acid
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Overview
Description
Kolliphor® HS 15 is a nonionic solubilizer and emulsifying agent. It is obtained by reacting 15 moles of ethylene oxide with 1 mole of 12-hydroxy stearic acid . This compound is widely used in pharmaceutical formulations due to its ability to enhance the solubility of poorly water-soluble drugs .
Preparation Methods
Kolliphor® HS 15 is synthesized through the ethoxylation of 12-hydroxy stearic acid. The reaction involves the addition of ethylene oxide to 12-hydroxy stearic acid in the presence of an alkaline catalyst . The industrial production method typically involves maintaining the reaction at elevated temperatures to ensure complete ethoxylation .
Chemical Reactions Analysis
Kolliphor® HS 15 primarily undergoes reactions typical of nonionic surfactants. It can participate in oxidation and reduction reactions, although these are not common in its typical applications. The compound is stable under normal conditions and does not readily undergo substitution reactions . The major products formed from its reactions are typically derivatives of the original compound, such as polyethoxylated derivatives .
Scientific Research Applications
Kolliphor® HS 15 has a wide range of applications in scientific research:
Mechanism of Action
Kolliphor® HS 15 works by forming micelles around hydrophobic drug molecules, thereby increasing their solubility in aqueous solutions . This micellar formation is driven by the hydrophilic-lipophilic balance of the compound, which allows it to encapsulate hydrophobic molecules within its hydrophobic core while remaining soluble in water . This mechanism enhances the bioavailability of poorly water-soluble drugs by facilitating their absorption in the body .
Comparison with Similar Compounds
Kolliphor® HS 15 is often compared with other nonionic surfactants such as polysorbate 80 and Kolliphor® ELP . While polysorbate 80 is widely used, it suffers from degradation
Properties
IUPAC Name |
11-hydroxy-17-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]heptadecanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H94O19/c48-15-17-53-19-21-55-23-25-57-27-29-59-31-33-61-35-37-63-39-41-65-43-45-66-44-42-64-40-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-11-7-6-9-13-46(49)12-8-4-2-1-3-5-10-14-47(50)51/h46,48-49H,1-45H2,(H,50,51) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAMZYIUAHNTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(CCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O)CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H94O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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